
2-Bromo-4-fluoro-6-nitrophenol
Overview
Description
2-Bromo-4-fluoro-6-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3 . It is a derivative of phenol, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted by bromine, fluorine, and nitro groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-fluoro-6-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. The process begins by dissolving 2-bromo-4-fluorophenol in chloroform. A mixture of sulfuric acid and nitric acid is then added dropwise to the solution at room temperature. The mixture is heated to a temperature range of 40-80°C and allowed to react for a specific period. After the reaction, the organic phase is washed with water, and the solvent is evaporated to obtain the target compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-6-nitrophenol undergoes various chemical reactions, including:
Bromination: The addition of a bromine atom to the benzene ring.
Substitution Reactions: The replacement of one substituent on the benzene ring with another.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid are commonly used as nitrating agents.
Bromination: Hydrobromic acid in the presence of a catalyst like benzyltrimethylammonium bromide or phosphonium bromide.
Major Products: The major products formed from these reactions include various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-fluoro-6-nitrophenol has demonstrated notable biological activities, particularly as a fungicide. Research indicates that this compound exhibits higher fungicidal activity compared to other related compounds, such as 4-fluorophenol and 2-nitro-4-fluorophenol.
Fungicidal Properties
The compound has been tested against various phytopathogens, showing effectiveness in controlling diseases in crops such as wheat and apples. For instance, in laboratory tests, the effective concentration (EC50) for controlling apple decay was recorded at 3.18 mg/L, demonstrating its potential as a biopesticide .
Agricultural Applications
Due to its fungicidal properties, this compound is being explored for use in agricultural settings as a biopesticide. Its effectiveness against a wide range of fungal pathogens makes it a candidate for sustainable agriculture practices.
Case Studies
Several studies have highlighted the efficacy of this compound in field trials:
- In one study, the compound was applied to crops affected by anthracnose (Colletotrichum spp.), resulting in significant reductions in disease incidence compared to untreated controls.
- Another trial focused on its use against gray mold (Botrytis cinerea) in Chinese cabbage, where treated plants showed improved health and yield compared to those treated with conventional fungicides.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-6-nitrophenol exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can disrupt essential biological pathways, leading to the compound’s antibacterial and pesticidal effects .
Comparison with Similar Compounds
- 2-Bromo-4-nitrophenol
- 4-Bromo-2-fluoro-6-nitrophenol
- 2-Bromo-6-nitrophenol
Comparison: Compared to these similar compounds, 2-Bromo-4-fluoro-6-nitrophenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-Bromo-4-fluoro-6-nitrophenol (CAS 320-75-2) is an organic compound characterized by its phenolic structure and the presence of halogen and nitro substituents. This compound has garnered attention due to its significant biological activities, particularly its antibacterial and fungicidal properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, case studies, and research findings.
- Molecular Formula : C₆H₃BrFNO₃
- Molecular Weight : 236.00 g/mol
- Appearance : Brown powder
- Melting Point : 124°C to 127°C
The biological activity of this compound is attributed to its functional groups, which interact with various biological targets. The nitro group can undergo redox reactions, while the bromine and fluorine atoms enhance the compound's reactivity and binding affinity to biological molecules. These interactions can disrupt essential cellular processes, leading to antibacterial and fungicidal effects.
Antibacterial Activity
Research indicates that this compound exhibits broad-spectrum antibacterial properties. It has been shown to be effective against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is linked to its structural features, which allow it to disrupt cell wall synthesis and interfere with metabolic pathways .
Fungicidal Activity
In addition to its antibacterial properties, this compound demonstrates significant fungicidal activity. Studies have shown that it effectively controls fungal diseases in agricultural settings, making it a potential candidate for developing new agricultural fungicides. Its efficacy against phytopathogens such as Gaeumannomyces graminis highlights its potential in crop protection .
Applications
Application Area | Description |
---|---|
Agriculture | Used in the development of pesticides and fungicides for crop protection. |
Pharmaceuticals | Potential candidate for new antibiotics due to its antibacterial properties. |
Chemical Research | Serves as an intermediate in the synthesis of more complex organic compounds. |
Case Studies
-
Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 mg/L. The minimum inhibitory concentration (MIC) varied among different strains but consistently showed effectiveness against resistant strains . -
Fungicidal Activity
Another research project evaluated the fungicidal activity against Fusarium oxysporum, revealing an effective concentration (EC50) of approximately 15 mg/L, significantly lower than traditional fungicides currently in use . The compound exhibited a high inhibition rate of over 70% compared to control groups. -
Weed Management
In agricultural trials, the compound demonstrated a remarkable ability to inhibit weed growth, particularly against Echinochloa crus-galli. The observed inhibition rates were around 72% for root growth and 60% for shoot growth at optimal concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-4-fluoro-6-nitrophenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and nitration of fluorophenol derivatives. For example, bromination of 4-fluoro-2-nitrophenol using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions can yield the target compound. Reaction temperature (e.g., 0–5°C for bromine addition) and stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine) are critical to minimize side products like di-brominated species. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended, with reported yields of ~60–75% .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity of ≥98% is achievable with proper recrystallization (e.g., ethanol/water mixture) .
- Identity : Confirm via 1H/13C NMR (e.g., δ ~8.2 ppm for aromatic protons adjacent to nitro groups) and FT-IR (stretching vibrations at ~1520 cm⁻¹ for NO₂ and ~680 cm⁻¹ for C-Br) . Mass spectrometry (ESI-MS) should show [M-H]⁻ at m/z 252.93 .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or solvent polarity. For example, unexpected splitting in aromatic protons may result from hindered rotation around the C-Br bond. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence temperatures, or employ DFT calculations (e.g., Gaussian09) to model optimized geometries and predict coupling constants . Cross-validation with X-ray crystallography (e.g., ORTEP-3 software for structure refinement) can resolve ambiguities in substituent positioning .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : The electron-withdrawing nitro and bromo groups direct electrophiles to the para position relative to fluorine. To enhance regioselectivity:
- Use Lewis acid catalysts (e.g., FeCl₃) for Friedel-Crafts alkylation.
- Employ microwave-assisted synthesis to reduce reaction time and side products (e.g., 80°C, 15 minutes).
- Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The compound’s strong electron-deficient aromatic ring favors Suzuki-Miyaura coupling with electron-rich boronic acids. Key considerations:
- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C.
- Steric hindrance from the bromo and nitro groups may reduce yields; meta-substituted boronic acids (e.g., 3-methoxyphenylboronic acid) improve efficiency (reported yields: 45–60%) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., 98–102°C) may stem from impurities or polymorphic forms. To resolve:
- Perform differential scanning calorimetry (DSC) to identify phase transitions.
- Compare with literature using standardized recrystallization solvents (e.g., ethanol vs. acetone). Cross-reference synthetic protocols to isolate batch-specific impurities .
Q. Structural Characterization
Q. What advanced techniques are recommended for resolving ambiguities in the crystal structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) and ORTEP-3 for thermal ellipsoid visualization. Refinement via SHELXL-97 to achieve R-factors < 0.05 .
- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., Br⋯O nitro contacts) influencing packing .
Q. Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
2-bromo-4-fluoro-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGOCSWFGXYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378423 | |
Record name | 2-bromo-4-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-75-2 | |
Record name | 2-Bromo-4-fluoro-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-fluoro-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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